molecular formula C14H10F4N4OS B7534683 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

Cat. No.: B7534683
M. Wt: 358.32 g/mol
InChI Key: JSUBNGSBIMWPDN-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a tetrafluoroethoxy group, a thieno[2,3-d]pyrimidine ring, and a benzene-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-4-aminophenol with tetrafluoroethylene in the presence of a catalyst to form 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline . This intermediate is then subjected to further reactions, including catalytic hydrogenation and Bamberger rearrangement, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing environmental impact and safety hazards. Continuous flow reactors and greener addition reactions are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the tetrafluoroethoxy group and the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group and the thieno[2,3-d]pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine lies in its combination of the tetrafluoroethoxy group and the thieno[2,3-d]pyrimidine ring, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4OS/c15-13(16)14(17,18)23-10-2-1-7(5-9(10)19)22-11-8-3-4-24-12(8)21-6-20-11/h1-6,13H,19H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBNGSBIMWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=CSC3=NC=N2)N)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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